z-d-Dap(boc)-oh

Übersicht

Beschreibung

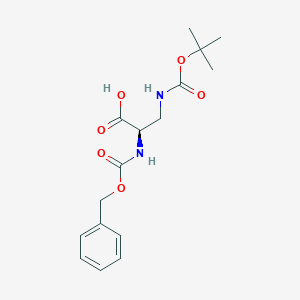

The compound z-d-Dap(boc)-oh is a derivative of 2,3-diaminopropanoic acid. Its full chemical name is benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of z-d-Dap(boc)-oh typically involves the protection of the amino groups of 2,3-diaminopropanoic acid. The process begins with the protection of the alpha-amino group using a tert-butoxycarbonyl (Boc) group. The beta-amino group is then protected with a benzyloxycarbonyl (Cbz or Z) group. The final product, this compound, is obtained after the selective deprotection of the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure the purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: z-d-Dap(boc)-oh can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

z-d-Dap(boc)-oh has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of z-d-Dap(boc)-oh involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved in its action include the modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nalpha-Boc-Nbeta-Z-2,3-diaminopropanoic acid

- Nalpha-Fmoc-Nbeta-Z-2,3-diaminopropanoic acid

- Nalpha-Cbz-Nbeta-Z-2,3-diaminopropanoic acid

Uniqueness

z-d-Dap(boc)-oh is unique due to its specific combination of protecting groups, which provides it with distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Biologische Aktivität

Z-D-Dap(boc)-oh, also known as Z-Diaminopropionic acid (Boc protected), is a synthetic compound that serves as a crucial building block in peptide synthesis and has significant biological implications. This article delves into its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant studies.

Chemical Structure and Synthesis

This compound is derived from 2,3-diaminopropanoic acid, where the amino groups are protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. The synthesis typically involves:

- Protection of the alpha-amino group with a Boc group.

- Protection of the beta-amino group with a Z group.

- Deprotection to yield the final product.

This method ensures high purity and yield, making this compound a reliable compound for further applications in biological research.

This compound exhibits diverse biological activities primarily through its interactions with enzymes and receptors:

- Enzyme Interaction : It can act as an inhibitor or activator, modulating enzyme activity and influencing metabolic pathways.

- Protein Interactions : The compound plays a role in stabilizing protein structures and facilitating protein-protein interactions, which is crucial in cellular signaling pathways.

The ability to form stable amide bonds with other biomolecules enhances its utility in synthesizing peptides that mimic natural proteins or act as modulators of biological pathways.

Biological Activity and Applications

This compound has been investigated for various applications in scientific research:

- Peptide Synthesis : It is widely used in the synthesis of peptides due to its ability to form stable amide bonds. This property is essential for creating biologically relevant molecules.

- Therapeutic Potential : Research indicates that this compound may have applications in drug development, particularly in targeting specific biological pathways associated with diseases.

Case Studies

- Peptide Design : A study demonstrated that this compound could be incorporated into peptide sequences to enhance their stability and bioactivity. The modified peptides showed improved interactions with target receptors, suggesting potential therapeutic applications.

- Enzyme Modulation : Another research project highlighted how this compound influenced enzyme kinetics in metabolic pathways, providing insights into its role as a biochemical tool for studying enzyme mechanisms.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Description | Uniqueness |

|---|---|---|

| Boc-Dap(Z)-OH | A derivative with a tert-butyloxycarbonyl protecting group | Different protecting group affects reactivity |

| Mal-Dap(Boc)-OH | Contains a maleimide moiety for thiol conjugation | Useful in antibody-drug conjugates due to stability |

| N-(Phenylmethoxy)carbonyl-3-[[(2-propen-1-yloxy)carbonyl]amino]-L-alanine | A complex amino acid derivative | Unique due to additional functional groups |

This compound stands out due to its dual protection with benzyloxycarbonyl groups, enhancing stability and versatility compared to other similar compounds. This makes it particularly valuable in synthesizing complex peptides and proteins.

Eigenschaften

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKGPJRAGHSOLM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426527 | |

| Record name | z-d-dap(boc)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62234-36-0 | |

| Record name | z-d-dap(boc)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.